Distinct N8-Indoline-Acetamide Substitution Offers a Structurally Unique Vector for Target Interaction Not Found in Common Spirohydantoin Analogs
The N8 substituent of the target compound is an indoline-1-yl-2-oxoethyl group, a structural motif that combines a dihydroindole ring with an acetamide linker. In contrast, the most extensively characterized spirohydantoin PHD inhibitors in the peer-reviewed literature and Merck patent families bear N8 substituents such as 4-methoxybenzoyl, 4-fluorobenzyl, or indazole-5-carbonyl groups [1]. The indoline moiety introduces a conformationally semi-rigid, nitrogen-containing bicyclic system that is absent in the vast majority of reported spirohydantoin analogs. This structural distinction is not cosmetic: in related chemotypes, indoline-containing ligands have demonstrated altered selectivity profiles for enzyme inhibition compared to their indole or benzyl counterparts [2]. The 8-position attachment point via an acetyl linker further provides a flexible tether that may enable the indoline ring to explore binding pockets inaccessible to directly attached aryl groups.
| Evidence Dimension | N8 substituent identity and structural topology |
|---|---|
| Target Compound Data | Indoline-1-yl-2-oxoethyl (2,3-dihydro-1H-indole ring attached via acetyl linker) |
| Comparator Or Baseline | 4-Methoxybenzoyl (representative Merck spirohydantoin PHD inhibitor N8 substituent); 4-Fluorobenzyl (analog CAS 941880-57-5); Indazole-5-carbonyl (US10239876/10435407 series) |
| Quantified Difference | Qualitative structural difference: bicyclic dihydroindole vs. monocyclic aryl/heteroaryl; presence of acetamide linker vs. direct carbonyl or methylene linkage. No direct quantitative comparative potency data currently available for this specific compound versus named comparators in a shared assay system. |
| Conditions | Structural comparison based on reported chemical structures; biochemical or cellular comparative data not yet published. |
Why This Matters
For researchers exploring novel PHD inhibitor chemotypes or seeking to diversify their screening library with underexplored indoline-containing spirohydantoins, this compound offers a substitution pattern not represented in the existing published SAR landscape.
- [1] Vachal P, Miao S, Pierce JM, et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. J Med Chem. 2012;55(7):2945-2959. doi:10.1021/jm201542d. View Source
- [2] US Patent 6063806. Indolyl or indolinyl derivatives and medicinal use thereof as ACAT or lipid peroxidation inhibitors. Published May 16, 2000. View Source
